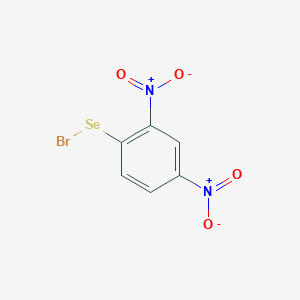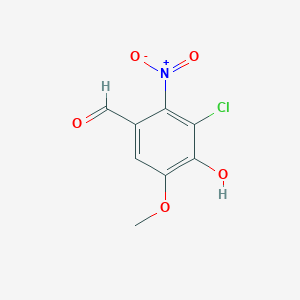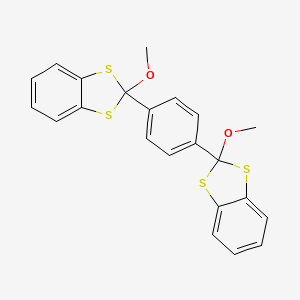
2,2'-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is an organic compound characterized by its unique structure, which includes two methoxy groups and two benzodithiole rings connected by a phenylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) typically involves the reaction of 1,4-dibromobenzene with 2-methoxy-1,3-benzodithiole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzodithiole rings to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4,1-phenyleneoxymethylene)bisoxirane: Similar in structure but with different functional groups.
1,1’-(1,4-Phenylene)bis(ethanone): Shares the phenylene bridge but has different substituents.
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar aromatic structure but with different functional groups.
Uniqueness
2,2’-(1,4-Phenylene)bis(2-methoxy-2H-1,3-benzodithiole) is unique due to its specific combination of methoxy and benzodithiole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
63866-42-2 |
|---|---|
Formule moléculaire |
C22H18O2S4 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
2-methoxy-2-[4-(2-methoxy-1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
InChI |
InChI=1S/C22H18O2S4/c1-23-21(25-17-7-3-4-8-18(17)26-21)15-11-13-16(14-12-15)22(24-2)27-19-9-5-6-10-20(19)28-22/h3-14H,1-2H3 |
Clé InChI |
KEKTWJLIMJNABI-UHFFFAOYSA-N |
SMILES canonique |
COC1(SC2=CC=CC=C2S1)C3=CC=C(C=C3)C4(SC5=CC=CC=C5S4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


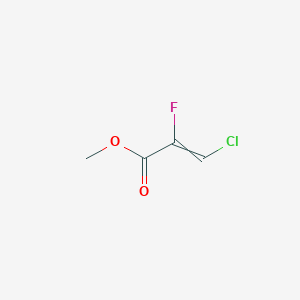

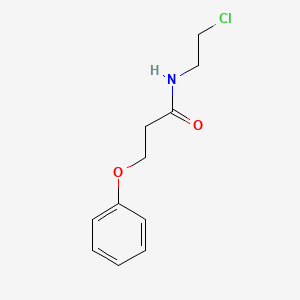


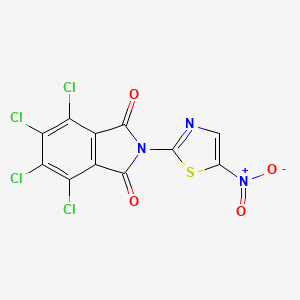

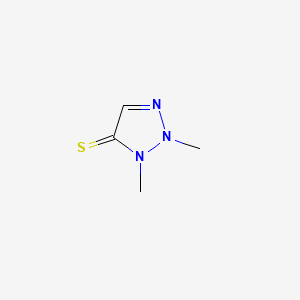
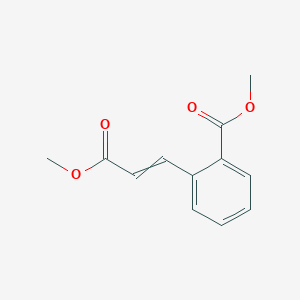
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
